23-Deoxojessicsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

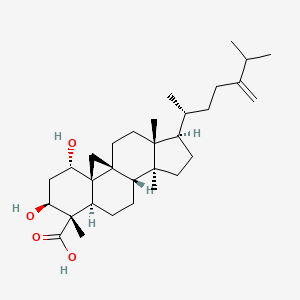

23-Deoxojessic acid is a type of triterpenoid . It is a powder in physical form . The compound is sourced from the leaves of Combretum quadrangulare .

Synthesis Analysis

The synthesis of 23-Deoxojessic acid is not explicitly mentioned in the search results. .Molecular Structure Analysis

The molecular formula of 23-Deoxojessic acid is C31H50O4 . The molecule contains a total of 89 bonds, including 39 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and various ring structures .Physical and Chemical Properties Analysis

23-Deoxojessic acid is a powder . It has a molecular weight of 486.7 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen

Phytochemische Bestandteile und biologische Aktivität

23-Deoxojessicsäure ist eine Art von Triterpenoid und wird aus den Blättern von Combretum quadrangulare gewonnen. Die isolierten Phytochemikalien sowie verschiedene Extrakte zeigten signifikante biologische Aktivitäten wie antimikrobielle, anti-HIV-, zytotoxische und hepatoprotektive Aktivitäten {svg_1}.

Chemische Lebensmittelzusatzstoffe und synthetische pharmazeutische Hilfsstoffe

Pflanzliche Materialien spielen eine immer wichtigere Rolle als Alternativen zu chemischen Lebensmittelzusatzstoffen und synthetischen pharmazeutischen Hilfsstoffen {svg_2}. Als Naturstoff könnte this compound in diesem Zusammenhang möglicherweise untersucht werden.

Wirkmechanismus

Target of Action

23-Deoxojessic acid is a cycloartane-type triterpene . Its primary targets are highly liver metastatic murine colon 26-L5 carcinoma cells . These cells play a crucial role in the development and progression of colon cancer.

Mode of Action

23-Deoxojessic acid interacts with its targets by exhibiting strong cytotoxicity . This interaction disrupts the normal functioning of the carcinoma cells, leading to their destruction .

Biochemical Pathways

It’s known that the compound’s cytotoxic action disrupts the normal cellular processes of the targeted carcinoma cells . The downstream effects of this disruption could include the inhibition of cell proliferation and the induction of apoptosis, which are key processes in cancer progression.

Pharmacokinetics

The compound’s cytotoxic effects suggest that it is able to reach its target cells effectively

Result of Action

The primary result of 23-Deoxojessic acid’s action is the destruction of highly liver metastatic murine colon 26-L5 carcinoma cells . This leads to a decrease in the proliferation of these cells, potentially slowing the progression of colon cancer .

Biochemische Analyse

Biochemical Properties

23-Deoxojessic acid plays a crucial role in biochemical reactions due to its strong cytotoxicity. It interacts with various enzymes, proteins, and other biomolecules, leading to significant biochemical effects. One of the primary interactions of 23-Deoxojessic acid is with liver metastatic murine colon 26-L5 carcinoma cells, where it exhibits an ED50 value of less than 6 micromolar . This interaction suggests that 23-Deoxojessic acid may inhibit specific enzymes or proteins involved in cell proliferation and survival, thereby inducing cytotoxicity.

Cellular Effects

23-Deoxojessic acid has profound effects on various types of cells and cellular processes. In liver metastatic murine colon 26-L5 carcinoma cells, it induces cytotoxicity, leading to cell death . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The cytotoxic effects of 23-Deoxojessic acid are likely mediated through the disruption of critical cellular processes, such as DNA replication and repair, apoptosis, and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of 23-Deoxojessic acid involves its interaction with biomolecules at the molecular level. This compound binds to specific targets within the cell, leading to enzyme inhibition or activation and changes in gene expression. The cytotoxic effects of 23-Deoxojessic acid are primarily due to its ability to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways . Additionally, 23-Deoxojessic acid may interfere with DNA replication and repair mechanisms, further contributing to its cytotoxicity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 23-Deoxojessic acid change over time. This compound is relatively stable when stored at -20°C and protected from light and air . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that 23-Deoxojessic acid maintains its cytotoxic properties over several months when stored appropriately. In vitro and in vivo studies have demonstrated that the cytotoxic effects of 23-Deoxojessic acid persist over time, leading to sustained inhibition of cancer cell proliferation and survival .

Dosage Effects in Animal Models

The effects of 23-Deoxojessic acid vary with different dosages in animal models. At low doses, this compound exhibits potent cytotoxicity against liver metastatic murine colon 26-L5 carcinoma cells, with an ED50 value of less than 6 micromolar . At higher doses, 23-Deoxojessic acid may induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed in animal studies, where the cytotoxic effects of 23-Deoxojessic acid increase with increasing dosage, up to a certain point, beyond which adverse effects become more pronounced .

Metabolic Pathways

23-Deoxojessic acid is involved in various metabolic pathways, including hydroxylation, oxidation, epimerization, sulfation, and glucuronidation . These metabolic processes are mediated by specific enzymes and cofactors, which facilitate the conversion of 23-Deoxojessic acid into its metabolites. The metabolic flux and levels of metabolites can be influenced by the presence of 23-Deoxojessic acid, leading to changes in cellular metabolism and function.

Transport and Distribution

The transport and distribution of 23-Deoxojessic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its cytotoxic effects. The localization and accumulation of 23-Deoxojessic acid within cells can influence its activity and function, leading to targeted cytotoxicity against cancer cells.

Subcellular Localization

23-Deoxojessic acid is localized to specific subcellular compartments, where it exerts its cytotoxic effects . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. The activity and function of 23-Deoxojessic acid are dependent on its localization within the cell, as it interacts with specific biomolecules and pathways to induce cytotoxicity.

Eigenschaften

IUPAC Name |

(1S,3S,4S,6S,7S,8R,11S,12S,15R,16R)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O4/c1-18(2)19(3)8-9-20(4)21-12-13-28(6)22-10-11-23-29(7,26(34)35)24(32)16-25(33)31(23)17-30(22,31)15-14-27(21,28)5/h18,20-25,32-33H,3,8-17H2,1-2,4-7H3,(H,34,35)/t20-,21-,22+,23+,24+,25+,27-,28+,29+,30+,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIDDVHUAQNJDH-AWYYEBERSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)C(CC(C5(C)C(=O)O)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)[C@H](C[C@@H]([C@@]5(C)C(=O)O)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the biological activity of 23-Deoxojessic acid?

A1: 23-Deoxojessic acid, along with other cycloartane-type triterpenes, has demonstrated varying degrees of cytotoxicity towards highly liver metastatic murine colon 26-L5 carcinoma cells. [] This suggests potential anti-cancer properties, although further research is needed to confirm this and explore its mechanism of action.

Q2: Has 23-Deoxojessic acid been isolated from any plant sources?

A2: Yes, 23-Deoxojessic acid has been identified in several plant species. It was first isolated from the leaves of Combretum quadrangulare. [] It has also been found in the leaves of Gardenia philastrei, alongside other cycloartane triterpenoids. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-10-[3-(4,4-dimethylpiperazin-4-ium-1-yl)propyl]phenothiazine;4-hydroxy-4-oxobut-2-enoate](/img/structure/B1151685.png)

![(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1151688.png)